(R)-1-O-Hexadecyl-3-(p-toluenesulfonyl)-glycerol (R)-1-O-Hexadecyl-3-(p-toluenesulfonyl)-glycerol
Brand Name: Vulcanchem
CAS No.:
VCID: VC20183391
InChI: InChI=1S/C26H46O5S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-30-22-25(27)23-31-32(28,29)26-19-17-24(2)18-20-26/h17-20,25,27H,3-16,21-23H2,1-2H3/t25-/m1/s1
SMILES:
Molecular Formula: C26H46O5S
Molecular Weight: 470.7 g/mol

(R)-1-O-Hexadecyl-3-(p-toluenesulfonyl)-glycerol

CAS No.:

Cat. No.: VC20183391

Molecular Formula: C26H46O5S

Molecular Weight: 470.7 g/mol

* For research use only. Not for human or veterinary use.

(R)-1-O-Hexadecyl-3-(p-toluenesulfonyl)-glycerol -

Specification

Molecular Formula C26H46O5S
Molecular Weight 470.7 g/mol
IUPAC Name [(2R)-3-hexadecoxy-2-hydroxypropyl] 4-methylbenzenesulfonate
Standard InChI InChI=1S/C26H46O5S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-30-22-25(27)23-31-32(28,29)26-19-17-24(2)18-20-26/h17-20,25,27H,3-16,21-23H2,1-2H3/t25-/m1/s1
Standard InChI Key UUEUZIPDQUXORP-RUZDIDTESA-N
Isomeric SMILES CCCCCCCCCCCCCCCCOC[C@H](COS(=O)(=O)C1=CC=C(C=C1)C)O
Canonical SMILES CCCCCCCCCCCCCCCCOCC(COS(=O)(=O)C1=CC=C(C=C1)C)O

Introduction

Chemical Structure and Stereochemical Configuration

Molecular Architecture

The compound features a glycerol backbone with three distinct substituents:

  • A hexadecyl ether group (C16H33OC_{16}H_{33}O-) at the sn-1 position.

  • A hydroxyl group at the sn-2 position.

  • A p-toluenesulfonyl group (CH3C6H4SO2OCH_3C_6H_4SO_2O-) at the sn-3 position.

The (R) configuration at the sn-2 position ensures enantiomeric purity, which is critical for interactions with phospholipase A2 (sPLA2), an enzyme overexpressed in tumor tissues .

Stereochemical Validation

The stereochemistry was confirmed via Mosher ester analysis. Derivatization with (R)-methoxytrifluoromethylphenylacetyl chloride and subsequent 1H^1H NMR analysis revealed an enantiomeric excess of 97%, confirming the (R)-configuration . This precision is essential for ensuring biological activity in downstream prodrugs.

Synthesis and Optimization

Reaction Pathway

The synthesis begins with the epoxide 4 (2,3-epoxypropanol), which undergoes nucleophilic attack by hexadecanol in the presence of boron trifluoride diethyl etherate (BF3OEt2BF_3·OEt_2) :

Epoxide 4+HexadecanolBF3OEt2(R)-1-O-Hexadecyl-3-(p-toluenesulfonyl)-glycerol (5a)\text{Epoxide 4} + \text{Hexadecanol} \xrightarrow{BF_3·OEt_2} \text{(R)-1-O-Hexadecyl-3-(p-toluenesulfonyl)-glycerol (5a)}

Key Conditions:

  • Solvent: Anhydrous dichloromethane (CH2Cl2CH_2Cl_2).

  • Catalyst: BF3OEt2BF_3·OEt_2 (5 mol%).

  • Reaction Time: 24 hours at 20°C.

  • Yield: 89% after recrystallization from hexane .

Characterization Data

Physical Properties:

  • Melting Point: 53–55°C .

  • RfR_f (TLC): 0.58 (CH2Cl2:Et2O=10:1CH_2Cl_2:Et_2O = 10:1) .

Spectroscopic Data:

  • 1H^1H NMR (300 MHz, CDCl3_3):

    • δ 7.81 (d, J=8.4HzJ = 8.4 \, \text{Hz}, 2H, tosyl aromatic),

    • δ 7.36 (d, J=8.4HzJ = 8.4 \, \text{Hz}, 2H, tosyl aromatic),

    • δ 4.12–3.93 (m, 3H, glycerol backbone),

    • δ 3.48–3.27 (m, 4H, ether and tosyl oxygens),

    • δ 2.46 (s, 3H, tosyl methyl) .

  • 13C^{13}C NMR (75 MHz, CDCl3_3):

    • 144.8 ppm (tosyl quaternary carbon),

    • 130.5 ppm (tosyl aromatic carbons),

    • 72.3 ppm (glycerol C2),

    • 32.1 ppm (hexadecyl methylene) .

Physicochemical Properties and Stability

Solubility and Lipophilicity

The compound exhibits lipophilic character due to the hexadecyl chain, making it soluble in nonpolar solvents (e.g., CH2Cl2CH_2Cl_2, hexane) but insoluble in water. This property facilitates its use in lipid-based drug delivery systems.

Stability Profile

Stability studies in aqueous buffers (pH 7.4) revealed <5% degradation over 72 hours at 37°C, indicating robustness for further functionalization . The tosyl group’s electron-withdrawing nature stabilizes the adjacent ether linkage against hydrolysis.

Reactivity and Downstream Applications

Tosyl Group as a Leaving Group

The tosyl group at sn-3 is readily displaced by nucleophiles, enabling synthesis of phosphocholine derivatives for prodrugs. For example, reaction with choline tosylate yields 1-O-hexadecyl-2-O-(4-methoxybenzyl)-sn-glycero-3-phosphocholine, a precursor to antitumor ether lipids :

5a+Choline TosylatePhosphocholine Derivative\text{5a} + \text{Choline Tosylate} \rightarrow \text{Phosphocholine Derivative}

Conditions:

  • Solvent: Tetrahydrofuran (THFTHF)/H2OH_2O.

  • Catalyst: N,NN,N-Diisopropylethylamine (DIPEADIPEA).

  • Yield: 69% .

Enzymatic Activation by sPLA2

The compound’s derivatives are designed for cleavage by sPLA2, which hydrolyzes the sn-2 acyl bond in phospholipids. This enzyme is overexpressed in tumor microenvironments, enabling tumor-specific drug release .

Biological Relevance in Prodrug Design

Anticancer Ether Lipids

Derivatives of 5a, such as 1-O-hexadecyl-2-(4-(4-(bis-(2-chloroethyl)-amino)-phenyl)-butanoyl)-sn-glycero-3-phosphocholine (1b), exhibit alkylating activity against cancer cells. The phosphocholine head group enhances cellular uptake, while the hexadecyl chain integrates into lipid bilayers .

Targeted Drug Delivery

The R-configuration ensures compatibility with sPLA2’s active site, enabling selective activation in tumors. In vitro assays showed >50% cytotoxicity against melanoma cells at 10 µM .

Analytical and Synthetic Challenges

Purification Strategies

  • Recrystallization: Hexane/ethyl acetate mixtures yield high-purity crystals.

  • Column Chromatography: Silica gel with CH2Cl2:MeOHCH_2Cl_2:MeOH gradients resolves phosphocholine derivatives .

Scalability

The synthesis is scalable to multi-gram quantities, with 97% enantiomeric excess maintained at scale .

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